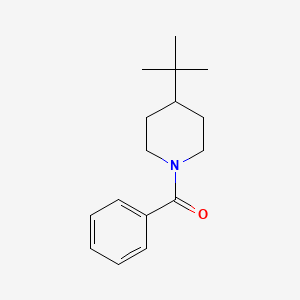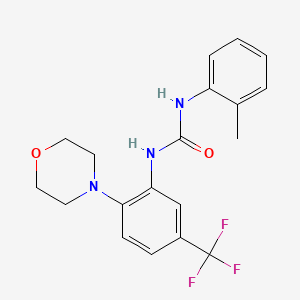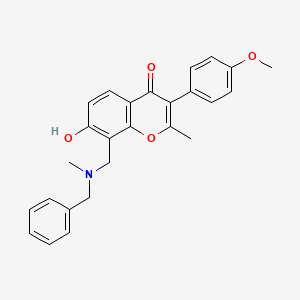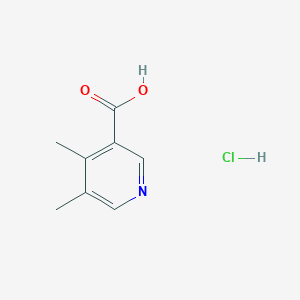![molecular formula C18H18N2O7 B2615030 diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1993058-81-3](/img/structure/B2615030.png)
diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 1,3-benzodioxole moiety, which is known for its biological activity, and a pyrazole ring, which is a common scaffold in medicinal chemistry
Mécanisme D'action
Target of Action
Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate primarily targets specific enzymes involved in cellular signaling pathways. These enzymes play crucial roles in regulating cell proliferation, apoptosis, and differentiation. By interacting with these targets, this compound can modulate various cellular processes, making it a potential candidate for therapeutic applications in cancer treatment .
Mode of Action
The mode of action of this compound involves binding to the active sites of its target enzymes. This binding inhibits the enzymatic activity, leading to a disruption in the signaling pathways that control cell growth and survival. As a result, this compound can induce cell cycle arrest and promote apoptosis in cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell proliferation and survival. By inhibiting key enzymes in these pathways, this compound can reduce cell proliferation and enhance apoptosis, leading to the suppression of tumor growth .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and distributed widely in the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the renal route. These properties contribute to the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound include the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular signaling pathways. These effects result in the suppression of tumor growth and the potential for use in cancer therapy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by extreme pH levels or high temperatures, which can lead to degradation and reduced efficacy. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties and therapeutic outcomes .
: Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves the following steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetraalkylammonium salts.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Coupling of the benzodioxole and pyrazole moieties: The final step involves the coupling of the 1,3-benzodioxole moiety with the pyrazole ring through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Applications De Recherche Scientifique
Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to the presence of the 1,3-benzodioxole moiety, which is known to exhibit cytotoxic activity against various cancer cell lines.
Biological Studies: It is used in the study of enzyme inhibition, particularly cyclooxygenase (COX) inhibitors, which are important in the development of anti-inflammatory drugs.
Chemical Biology: The compound serves as a probe in chemical biology to study the interaction of small molecules with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole derivatives: Compounds such as 1,3-benzodioxole-5-carboxylic acid and 1,3-benzodioxole-5-ethanol share the benzodioxole moiety and exhibit similar biological activities.
Pyrazole derivatives: Compounds like 4-(1,3-benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid have similar structural features and are studied for their pharmacological properties.
Uniqueness
Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is unique due to the combination of the 1,3-benzodioxole and pyrazole moieties, which confer distinct biological activities. This dual functionality makes it a valuable compound in medicinal chemistry and chemical biology research.
Propriétés
IUPAC Name |
diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]pyrazole-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-3-24-17(22)12-8-13(18(23)25-4-2)20(19-12)9-14(21)11-5-6-15-16(7-11)27-10-26-15/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLRRXCIBWSTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2614948.png)

![N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614951.png)


![2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2614954.png)


![3-(1-(thiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2614959.png)

![N'-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N-(2-methoxyethyl)ethanediamide](/img/structure/B2614967.png)
![tert-Butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2614968.png)

![[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B2614970.png)
